molecular formula C9H7ClO B098616 alpha-Chlorocinnamaldehyde CAS No. 18365-42-9

alpha-Chlorocinnamaldehyde

Cat. No. B098616
CAS RN: 18365-42-9
M. Wt: 166.6 g/mol
InChI Key: SARRRAKOHPKFBW-TWGQIWQCSA-N
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Description

Alpha-chlorocinnamaldehyde is a compound that is not directly mentioned in the provided papers, but its structural relatives, alpha-chloroaldehydes, are extensively studied. These compounds are versatile intermediates in organic synthesis, particularly in the formation of chiral molecules. They are used in various catalytic reactions, including Diels-Alder reactions, to produce enantioselective products . Alpha-chloroaldehydes are also employed in the synthesis of alpha-chloroesters through enantioselective protonation of chiral enolates . Furthermore, they serve as starting materials for the stereoselective synthesis of chiral beta-lactams and other nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of alpha-chloroaldehydes and their derivatives can be achieved through different methods. One approach involves the use of chiral N-heterocyclic carbene (NHC) catalysis to perform hetero-Diels-Alder reactions with high enantioselectivity . Another method includes the treatment of alpha,alpha-dichloroaldehydes with phenols in the presence of chiral triazolium salt catalysts to produce alpha-chloro aryl esters . Additionally, chiral alpha-chloroaldehydes can be prepared from amino acids, providing a practical synthetic alternative to known organocatalytic alpha-chlorination procedures .

Molecular Structure Analysis

The molecular structure of alpha-chloroaldehydes and their derivatives is crucial for their reactivity and the selectivity of the reactions they undergo. For instance, the crystal structure of a related compound, 3 beta-benzoyloxy-6 alpha-chloro-5 alpha-cholest-7-ene, was determined to establish the location of the double bond and the configuration of the chlorine atom, which is essential for understanding the mechanism of its reactions .

Chemical Reactions Analysis

Alpha-chloroaldehydes participate in various chemical reactions. They are used in [4+2] and [3+2] annulations with dithioesters to synthesize oxathiin and oxathiole derivatives . These reactions are facilitated by NHC catalysts, which allow for the formation of highly substituted products. The versatility of alpha-chloroaldehydes is further demonstrated in the synthesis of heterocyclic alpha-amino acids through Biginelli and Hantzsch cyclocondensations .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-chloroaldehydes are influenced by their molecular structure. These properties are important for the separation and purification of the synthesized compounds, as well as for their application in further chemical transformations. For example, the synthesis of stereoisomers at specific carbon positions of bile acid intermediates involves the separation of isomers through column chromatography, which relies on the physical properties of the compounds .

Scientific Research Applications

Tyrosinase Inhibition

α-Chlorocinnamaldehyde, along with other alpha-substituted derivatives of cinnamaldehyde, has been studied for its inhibitory effects on mushroom tyrosinase. These compounds, including α-chlorocinnamaldehyde, have shown the ability to reduce both monophenolase and diphenolase activities of tyrosinase in a reversible manner. The inhibition mechanism involves interaction with amino acid residues of the enzyme's active site, rather than metal interactions with the copper ions of the enzyme (Cui et al., 2015).

Synthesis Methods

A study described an efficient method to transform aromatic aldehydes into α-chlorocinnamaldehydes. This method involves a catalytic olefination reaction of hydrazones of aromatic aldehydes, producing ethylene acetals of the target alkenes (Nenajdenko et al., 2004).

Chemical Transformations

α-Chloroaldehydes, including α-chlorocinnamaldehyde, have been utilized in chiral N-heterocyclic carbene (NHC)-catalyzed hetero-Diels-Alder reactions with various oxodienes. This method allows for enantioselective additions from commercially available chloroacetaldehyde sodium bisulfite (He et al., 2008).

Enantioselective Protonation

The treatment of α,α-dichloroaldehydes with phenols in the presence of chiral triazolium salt catalysts results in the synthesis of α-chloro aryl esters with good yield and enantioselectivity. The product chloroesters from this reaction can be further transformed into various derivatives, maintaining high enantioselectivity (Reynolds & Rovis, 2005).

Impact on Cell Inactivation

Cinnamaldehyde and its derivatives, including α-chlorocinnamaldehyde, have been studied for their effects on cell inactivation induced by cis-diamminedichloroplatinum(II). These compounds can potentiate cell-inactivating effects without increasing the amount of cell-associated platinum (Dornish et al., 1989).

Safety And Hazards

Alpha-Chlorocinnamaldehyde is considered hazardous. It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using it only in well-ventilated areas .

properties

IUPAC Name

(Z)-2-chloro-3-phenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARRRAKOHPKFBW-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=O)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031058
Record name alpha-Chlorocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Chlorocinnamaldehyde

CAS RN

18365-42-9, 33603-89-3
Record name Cinnamaldehyde, alpha-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamaldehyde, alpha-chloro-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Chlorocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chlorocinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.383
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

β chlorocinnamaldehyde was prepared by the following method. Phosphoryl chloride (24 ml, 0.26 mol.) was slowly added to anhydrous dimethyl formamide (40 ml) maintaining a temperature of 0° C. and the resulting solution stirred for 30 minutes. Acetophenone (24 g 0.2 mol.) was also dissolved in anhydrous dimethyl formamide (25 ml) and the mixture slowly added to the phosphoryl chloride solution. Whilst stirring, the reaction mixture was allowed to attain room temperature, stirred for two hours and then poured into an agitated solution of sodium acetate (300 g) in water (750 ml), After stirring for 30 minutes the product was extracted into ether, the ether extracts were dried over magnesium sulphate and the ether was then removed to yield 28.8 g of crude product which was used without further purification as follows.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 g
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Chlorocinnamaldehyde
Reactant of Route 2
alpha-Chlorocinnamaldehyde
Reactant of Route 3
alpha-Chlorocinnamaldehyde
Reactant of Route 4
alpha-Chlorocinnamaldehyde
Reactant of Route 5
alpha-Chlorocinnamaldehyde
Reactant of Route 6
alpha-Chlorocinnamaldehyde

Citations

For This Compound
9
Citations
Y Cui, G Liang, YH Hu, Y Shi, YX Cai… - Journal of Agricultural …, 2015 - ACS Publications
… cinnamaldehyde (alpha-bromocinnamaldehyde, alpha-chlorocinnamaldehyde, and alpha-… The IC 50 values of alpha-bromocinnamaldehyde, alpha-chlorocinnamaldehyde, and alpha-…
Number of citations: 85 pubs.acs.org
KH Bang, BS Min, YH Lee - The Korean Journal of Mycology, 1998 - koreascience.kr
Cinnamaldehyde HEEF19|| El Page 1 THE KOREAN JOURNAL, ()F MYCOLOGY Copyright(c) 1998 by The Korean Society of Mycology Cinnamaldehyde HEEF19|| El Vol. 26, No4, …
Number of citations: 2 koreascience.kr
HC Adimudo, CJ Agu, OU Okenyeka, NO Eddy… - Journal of Molecular …, 2023 - Elsevier
Schiff base, 4-(((1E,2Z)-2-chloro-3-phenylallylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1) was synthesized by condensation reaction of 4-aminoantipyrine …
Number of citations: 1 www.sciencedirect.com
CR Hauser, AG Gillaspie… - Journal of the American …, 1935 - ACS Publications
In this paper is reported the synthesis of some new ald-chlorimines and the results of a study of the relative thermal stabilities of these and other ald-chlorimines. The products of thermal …
Number of citations: 8 pubs.acs.org
HC Hang, C Yu, KG Ten Hagen, E Tian, KA Winans… - Citeseer
1A 10604-6 2-CHLORO-6-NITROBENZALDEHYDE, 97% 11A 12809-0 3-ETHOXY-4-HYDROXYBENZALDEHYDE, 99% 21A 13871-1 2, 4, 6-TRIMETHOXYBENZALDEHYDE, 98% 2A …
Number of citations: 2 citeseerx.ist.psu.edu
J Yang, R Chang, S Ge, M Zhao, C Liang, L Xiong… - Food & function, 2016 - pubs.rsc.org
… reported that alpha-bromocinnamaldehyde, alpha-chlorocinnamaldehyde, and alpha-methylcinnamaldehyde restrained the oxidation of L-dopa with an IC 50 of 0.049, 0.110, and 0.450 …
Number of citations: 28 pubs.rsc.org
DE Verdugo - 2003 - search.proquest.com
Elaboration of cytosolic and cell surface biomolecules by sulfation can modulate receptor-mediated binding events in both normal and pathological functions. The enzymes that sulfate …
Number of citations: 2 search.proquest.com
방규호, 민병선, 이영하 - 한국균학회지, 1998 - dbpia.co.kr
Cinnamaldehyde 유도체의 항진균활성을 조사한 결과 ${\alpha}-chlorocinnamadehyde$가 가장 항균활성이 우수한 것으로 평가되었다. ${\alpha}-Chlorocinnamaldehyde$는 피부진균증의 …
Number of citations: 1 www.dbpia.co.kr
大山貴央 - 2018
Number of citations: 4

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